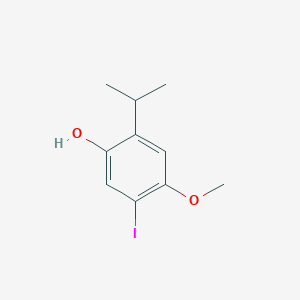
5-Iodo-2-isopropyl-4-methoxyphenol
货号 B1387578
CAS 编号:
927887-21-6
分子量: 292.11 g/mol
InChI 键: DVGIWOUXRFMAFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
5-Iodo-2-isopropyl-4-methoxyphenol is a chemical compound that has been studied for its potential use in the development of new antibiotics . It has been identified as a novel Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
The compound has been studied for its antibacterial activity against Staphylococcus aureus. It has been found to exhibit potent antibacterial activity without cross-resistance to other antimicrobial classes .科学研究应用
- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of derivatives as novel DHFR inhibitors against Staphylococcus aureus .
- Methods of Application : The compound was analyzed for its antimicrobial profile and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .
- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .
- Summary of the Application : The compound has been used in the design, synthesis, and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives .
- Methods of Application : Series of hydrazide-based sulfonamide derivatives have been synthesized and characterized by modern sophisticated techniques such as 1 H NMR, 13 C NMR and LC–MS .
- Results or Outcomes : The newly synthesized derivatives were screened for their antimicrobial activities against three fungal and three bacterial species . Compounds IVc and IVd were found to have good antifungal activity and compounds IVd and IVg exhibited decent antibacterial activities . Antioxidant activity was performed by DPPH radical scavenging assay .
Application in Medicinal Chemistry
Application in Biological Sciences
- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .
- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .
- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .
- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .
- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .
- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .
Application in Organic Chemistry
Application in Drug Development
- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .
- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .
- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .
- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .
- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .
- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .
Application in Environmental Chemistry
Application in Antibiotic Development
属性
IUPAC Name |
5-iodo-4-methoxy-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGIWOUXRFMAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-isopropyl-4-methoxyphenol | |
Synthesis routes and methods
Procedure details


To a mixture of 292 grams of toluene-4-sulfonic acid 5-iodo-2-isopropyl-4-methoxy-phenyl ester (0.66 Moles) in 600 mL tert-butyl alcohol was gradually added a solution of 90 g KOH in 400 mL water, and the resultant mixture was stirred overnight at 82 degrees C. The reaction mixture was neutralized with conc. HCl to a pH of 5-6, and then partitioned between 600 mL ethyl acetate and 400 mL water. The organic phase was dried over sodium sulfate, filtered and stripped under vacuum at 65 degrees C. to give a resinous liquid. Hexane (700 mL) was then added and the mixture heated to reflux. The liquid phase was decanted into another flask and stirred overnight at room temperature, during which time a white solid precipitated. The solid was isolated by filtration and vacuum dried to give 162 g of 5-iodo-2-isopropyl-4-methoxy-phenol, representing a yield of 82%: MS (M+H)=293.
Quantity
292 g
Type
reactant
Reaction Step One




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
82%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

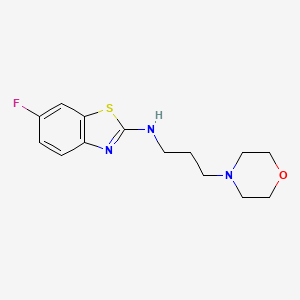
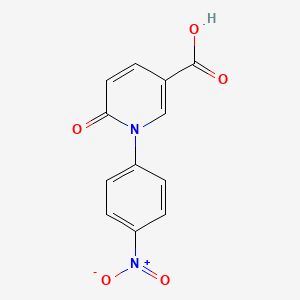
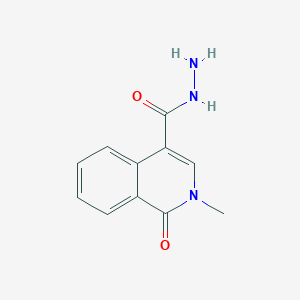
![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)
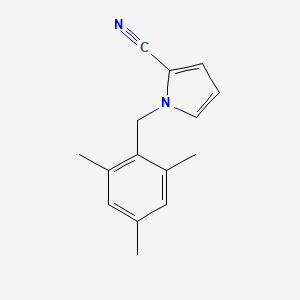
![Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate](/img/structure/B1387502.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)
![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)
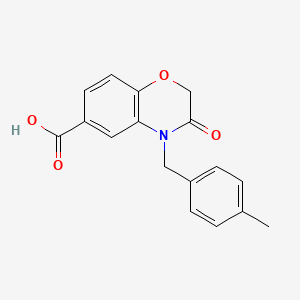
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
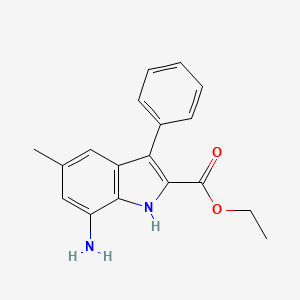
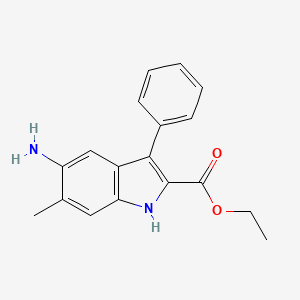
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)